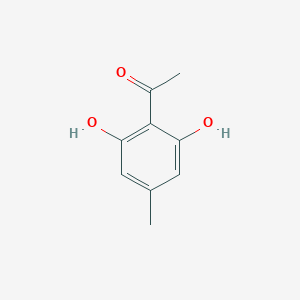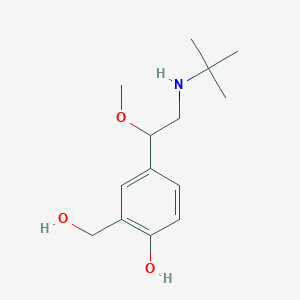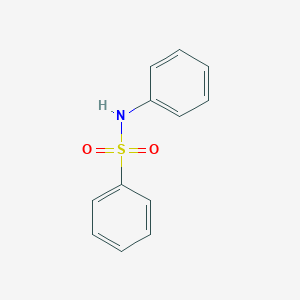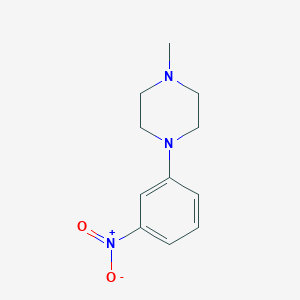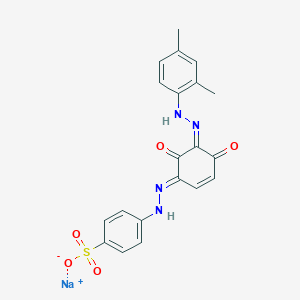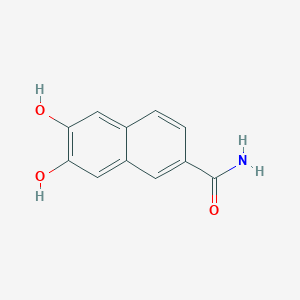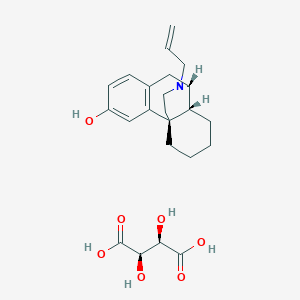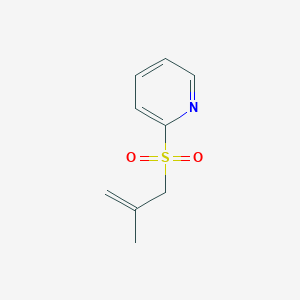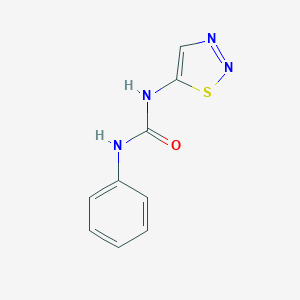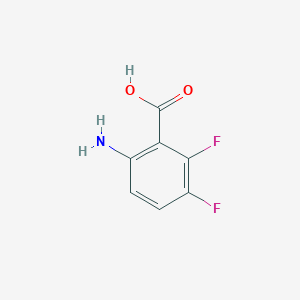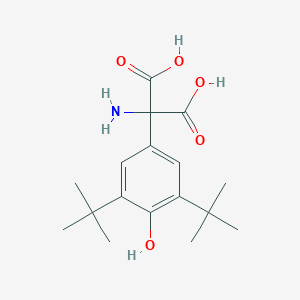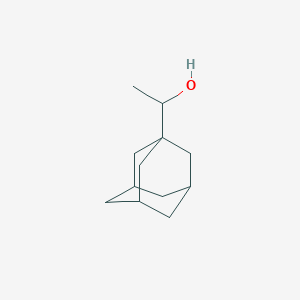
1-(1-Adamantyl)éthanol
Vue d'ensemble
Description
1-(1-Adamantyl)ethanol is an organic compound with the molecular formula C12H20O. It is a derivative of adamantane, a hydrocarbon known for its rigid, diamond-like structure. This compound is characterized by the presence of an adamantyl group attached to an ethanol moiety, making it a unique and interesting subject for various chemical studies.
Applications De Recherche Scientifique
1-(1-Adamantyl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers. Its rigid structure imparts stability to the resulting compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Derivatives of 1-(1-Adamantyl)ethanol are explored for their potential use in drug development, particularly in the design of antiviral agents.
Industry: It is used in the production of high-performance materials, such as advanced polymers and coatings, due to its stability and unique structural properties.
Mécanisme D'action
Target of Action
1-(1-Adamantyl)ethanol is a derivative of adamantane, a class of compounds known for their unique structural properties and diverse applications Adamantane derivatives are generally known to interact with various biological targets, contributing to their use in pharmaceuticals, bioactive compounds, and other applications .
Mode of Action
The compound’s interaction with its targets likely involves the unique structural and electronic properties of the adamantane moiety
Biochemical Pathways
Adamantane derivatives are known for their high reactivity, which allows them to be used as starting materials for the synthesis of various functional adamantane derivatives . This suggests that 1-(1-Adamantyl)ethanol could potentially influence a wide range of biochemical pathways.
Result of Action
It has been used in the synthesis of various compounds, including 4-(adamant-1-ylethylenoxycarbonyl)phthalanhydride, poly(2-methoxy-5-cyclohexylmethyloxy-p-phenylene vinylene), and adamantine-containing phthalocyanines . This suggests that 1-(1-Adamantyl)ethanol could have a variety of molecular and cellular effects depending on its specific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(1-Adamantyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-adamantyl ketone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous conditions to prevent the decomposition of the reducing agent.
Industrial Production Methods: In industrial settings, the production of 1-(1-Adamantyl)ethanol may involve catalytic hydrogenation of 1-adamantyl ketone. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. The reaction is carried out in a solvent like ethanol or methanol to facilitate the hydrogenation process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-Adamantyl)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 1-adamantyl ketone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to 1-adamantylmethanol using strong reducing agents.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) in the presence of a nucleophile.
Major Products:
Oxidation: 1-Adamantyl ketone.
Reduction: 1-Adamantylmethanol.
Substitution: Various substituted adamantyl derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
1-(1-Adamantyl)ethanol can be compared with other adamantane derivatives, such as:
1-Adamantanol: Similar in structure but lacks the ethanol moiety.
1-Adamantylamine: Contains an amine group instead of a hydroxyl group.
1-Adamantyl ketone: The oxidized form of 1-(1-Adamantyl)ethanol.
Uniqueness: 1-(1-Adamantyl)ethanol is unique due to the presence of both the adamantyl group and the ethanol moiety, which imparts distinct chemical and physical properties
Propriétés
IUPAC Name |
1-(1-adamantyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O/c1-8(13)12-5-9-2-10(6-12)4-11(3-9)7-12/h8-11,13H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YALBLVPSPRKDJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377845 | |
| Record name | 1-(1-adamantyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26750-08-3 | |
| Record name | 1-(1-adamantyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
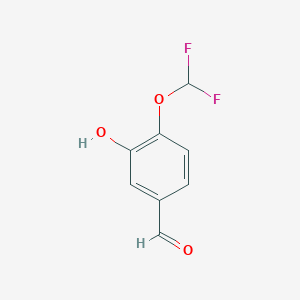
![1-((1H-Imidazol-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B128313.png)
